N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-TERT-BUTYLBENZAMIDE
Overview
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-TERT-BUTYLBENZAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-TERT-BUTYLBENZAMIDE typically involves the reaction of 1-(1H-benzimidazol-2-yl)-2-bromoethanone with 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . The reaction is carried out under mild conditions using dimethyl formamide as a solvent . After the reaction is complete, the mixture is poured into ice water, and the solid product is collected by filtration, washed with water, dried, and recrystallized from ethanol .
Chemical Reactions Analysis
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-TERT-BUTYLBENZAMIDE has several scientific research applications. It has been studied for its potential as an α-glycosidase inhibitor, which is important for the treatment of diabetes mellitus . Additionally, benzimidazole derivatives, including this compound, have shown promise in various biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory activities . This compound is also used in the development of organic thin film transistors (OTFTs) and solar cells (OPVs) due to its semiconductor properties .
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, as an α-glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . The benzimidazole moiety in the compound is crucial for its binding affinity and inhibitory activity .
Comparison with Similar Compounds
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-TERT-BUTYLBENZAMIDE can be compared with other benzimidazole derivatives such as 1-(1H-benzimidazol-2-yl)-2-bromoethanone and 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine . These compounds share similar structural features and biological activities but differ in their specific applications and potency.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-24(2,3)18-12-8-17(9-13-18)23(28)25-19-14-10-16(11-15-19)22-26-20-6-4-5-7-21(20)27-22/h4-15H,1-3H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYNAYHCGXHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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